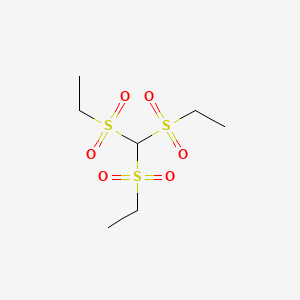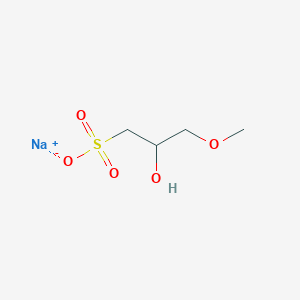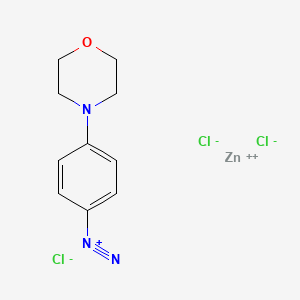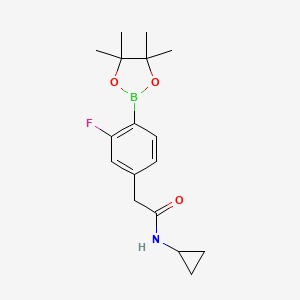
Tris(ethylsulphonyl)methane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
TRIS-(ETHANESULFONYL)-METHANE is an organic compound characterized by the presence of three ethanesulfonyl groups attached to a central methane molecule. This compound is known for its stability and versatility in various chemical reactions, making it a valuable reagent in organic synthesis and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of TRIS-(ETHANESULFONYL)-METHANE typically involves the reaction of ethanesulfonyl chloride with a suitable methane derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction can be represented as follows:
CH4+3C2H5SO2Cl→C(SO2C2H5)3+3HCl
Industrial Production Methods: In an industrial setting, the production of TRIS-(ETHANESULFONYL)-METHANE involves large-scale reactions using similar reagents and conditions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: TRIS-(ETHANESULFONYL)-METHANE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfides.
Substitution: The ethanesulfonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted ethanesulfonyl derivatives.
Applications De Recherche Scientifique
TRIS-(ETHANESULFONYL)-METHANE has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamides and other sulfonyl-containing compounds.
Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Industry: TRIS-(ETHANESULFONYL)-METHANE is used in the production of specialty chemicals and materials, including polymers and surfactants.
Mécanisme D'action
The mechanism of action of TRIS-(ETHANESULFONYL)-METHANE involves the reactivity of its sulfonyl groups. These groups can participate in various chemical reactions, such as nucleophilic substitution and oxidation-reduction processes. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparaison Avec Des Composés Similaires
TRIS-(TRIMETHYLSILYL)-METHANE: Similar in structure but with trimethylsilyl groups instead of ethanesulfonyl groups.
TRIS-(METHANESULFONYL)-METHANE: Contains methanesulfonyl groups instead of ethanesulfonyl groups.
Uniqueness: TRIS-(ETHANESULFONYL)-METHANE is unique due to the presence of ethanesulfonyl groups, which impart specific reactivity and stability to the compound. This makes it particularly useful in applications where these properties are desired, such as in the synthesis of sulfonamides and other sulfonyl-containing compounds.
Propriétés
Numéro CAS |
21467-59-4 |
|---|---|
Formule moléculaire |
C7H16O6S3 |
Poids moléculaire |
292.4 g/mol |
Nom IUPAC |
1-[bis(ethylsulfonyl)methylsulfonyl]ethane |
InChI |
InChI=1S/C7H16O6S3/c1-4-14(8,9)7(15(10,11)5-2)16(12,13)6-3/h7H,4-6H2,1-3H3 |
Clé InChI |
ZMZMWZJOEIWLQL-UHFFFAOYSA-N |
SMILES canonique |
CCS(=O)(=O)C(S(=O)(=O)CC)S(=O)(=O)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![11,17-Dihydroxy-21-[6-(methylsulfanyl)-9h-purin-9-yl]pregn-4-ene-3,20-dione](/img/structure/B13732891.png)

![3-[(5Z)-2-[[3-(2-carboxyethyl)-5-(2,5-dihydro-1H-pyrrol-2-ylmethyl)-1H-pyrrol-2-yl]methylidene]-5-(3,4-dihydro-2H-pyrrol-5-ylmethylidene)pyrrol-3-yl]propanoic acid](/img/structure/B13732907.png)




